molecular formula C15H11BrF4O4 B10899670 2,2,3,3-Tetrafluoropropyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate

2,2,3,3-Tetrafluoropropyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate

Cat. No.: B10899670
M. Wt: 411.14 g/mol
InChI Key: KSPXHWZTGCBYQR-UHFFFAOYSA-N
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Description

2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate is a chemical compound with the molecular formula C15H11O4F4Br and a molecular weight of 411.143 g/mol . This compound is characterized by the presence of a furoate ester linked to a bromophenoxy methyl group and a tetrafluoropropyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate typically involves the esterification of 5-[(2-bromophenoxy)methyl]-2-furoic acid with 2,2,3,3-tetrafluoropropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate can undergo various chemical reactions, including:

Scientific Research Applications

2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromophenoxy group can participate in binding interactions, while the furoate ester and tetrafluoropropyl groups can influence the compound’s reactivity and stability. The exact pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate include:

    2,2,3,3-tetrafluoropropyl 5-[(2-chlorophenoxy)methyl]-2-furoate: Similar structure but with a chlorine atom instead of bromine.

    2,2,3,3-tetrafluoropropyl 5-[(2-fluorophenoxy)methyl]-2-furoate: Similar structure but with a fluorine atom instead of bromine.

    2,2,3,3-tetrafluoropropyl 5-[(2-iodophenoxy)methyl]-2-furoate: Similar structure but with an iodine atom instead of bromine. The uniqueness of 2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]-2-furoate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C15H11BrF4O4

Molecular Weight

411.14 g/mol

IUPAC Name

2,2,3,3-tetrafluoropropyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate

InChI

InChI=1S/C15H11BrF4O4/c16-10-3-1-2-4-11(10)22-7-9-5-6-12(24-9)13(21)23-8-15(19,20)14(17)18/h1-6,14H,7-8H2

InChI Key

KSPXHWZTGCBYQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)OCC(C(F)F)(F)F)Br

Origin of Product

United States

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